1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. The structure includes a piperidine-3-carboxamide moiety substituted with a 4-ethoxyphenyl group at the N-position. Its molecular formula is C₂₄H₂₄N₄O₃, with a molecular weight of 416.48 g/mol . Its primary applications lie in medicinal chemistry and biochemical screening, though specific biological targets remain under investigation.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-30-18-11-9-17(10-12-18)27-24(29)16-6-5-13-28(14-16)23-22-21(25-15-26-23)19-7-3-4-8-20(19)31-22/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOIPXKCPGJBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Benzofuro[3,2-d]pyrimidine Core:
- Starting with a suitable benzofuran derivative, the core structure is synthesized through a series of cyclization reactions.
- Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are often used under reflux conditions to form the pyrimidine ring.
-
Attachment of the Piperidine Ring:
- The piperidine ring is introduced via nucleophilic substitution reactions.
- Common reagents include piperidine and suitable alkylating agents, often under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated rings or reduced functional groups.
- Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Molecular Weight: The target compound (416.48 g/mol) strikes a balance between bulkier analogs (e.g., 469.59 g/mol for the benzylpiperidinyl derivative) and smaller variants (e.g., 350.40 g/mol for the cyclopropylmethyl analog).
- Substituent Effects: 4-Ethoxyphenyl: Provides moderate electron-donating effects, enhancing π-π stacking interactions in receptor binding . Benzylpiperidinyl: Introduces steric bulk, which may reduce solubility but improve selectivity for hydrophobic binding pockets . Cyclopropylmethyl: Enhances metabolic stability due to the rigid, non-oxidizable cyclopropane ring .
Biological Activity
The compound 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzofuro-pyrimidine core linked to a piperidine carboxamide moiety. The unique arrangement of functional groups contributes to its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound primarily involves the modulation of specific biochemical pathways. Research indicates that it may inhibit the Akt/mTOR signaling pathway , which is crucial in cell growth and proliferation. This inhibition can lead to reduced cancer cell viability and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially impacting metabolic pathways involved in cancer progression.
- Receptor Interaction : It may interact with specific receptors, influencing cellular signaling cascades.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast and ovarian cancers.
Case Study: Antiproliferative Effects
A study evaluated the compound's effects on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The results indicated significant antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM , demonstrating its potential as a therapeutic agent against these malignancies .
Other Biological Activities
Beyond anticancer properties, the compound may exhibit additional biological activities:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from oxidative stress.
Pharmacological Studies
Research has shown that derivatives of benzofuro-pyrimidine compounds often possess diverse pharmacological properties. A systematic review indicated that compounds with similar structures have been associated with:
- Anti-inflammatory effects
- Antidiabetic properties
- Neuroprotective capabilities
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes findings from different studies:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide | 19.9 - 75.3 | Anticancer |
| Benzoylpiperidine derivative 18 | 11.7 | Reversible MAGL inhibitor |
| Benzoylpiperidine derivative 20 | 0.08 | Selective for MAGL |
This comparative data suggests that modifications in the molecular structure can significantly enhance or diminish biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
